molecular formula C8H18N2O B7986478 2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol

2-((R)-1-Methyl-piperidin-3-ylamino)-ethanol

Cat. No.: B7986478
M. Wt: 158.24 g/mol
InChI Key: LYYRWEHVYQLWFD-MRVPVSSYSA-N
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Description

2-(®-1-Methyl-piperidin-3-ylamino)-ethanol is a chiral compound with a piperidine ring substituted with a methyl group at the 1-position and an aminoethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions.

    Attachment of the Aminoethanol Group: The aminoethanol group is attached to the 3-position of the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods: In industrial settings, the production of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

2-(®-1-Methyl-piperidin-3-ylamino)-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.

Comparison with Similar Compounds

    2-((S)-1-Methyl-piperidin-3-ylamino)-ethanol: The enantiomer of the compound with different stereochemistry.

    1-Methyl-3-piperidinol: A structurally similar compound lacking the amino group.

    3-Amino-1-methylpiperidine: A compound with a similar piperidine ring but different functional groups.

Uniqueness: 2-(®-1-Methyl-piperidin-3-ylamino)-ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[[(3R)-1-methylpiperidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)9-4-6-11/h8-9,11H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYRWEHVYQLWFD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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